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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzaldehyde

Cat. No.: B1270981

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery, detailed historical
milestones, and explicit applications in drug development for 4-Butoxy-3-
ethoxybenzaldehyde (CAS No. 93567-90-9) is exceedingly limited. This guide synthesizes the
available chemical data and infers potential synthetic methodologies and characteristics based
on established principles of organic chemistry and data from structurally related compounds.

Introduction

4-Butoxy-3-ethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of a
butoxy and an ethoxy group on the benzene ring. Its structure suggests potential applications
as an intermediate in the synthesis of more complex molecules in fields such as
pharmaceuticals, fragrances, and materials science. The dual alkoxy substitution can influence
its solubility, reactivity, and biological activity.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for 4-Butoxy-3-
ethoxybenzaldehyde is provided in the table below. It is important to note that detailed
experimental data for this specific compound is not widely published.
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Property Value Source
CAS Number 93567-90-9 [11[2]
Molecular Formula C13H1803 [1][2]
Molecular Weight 222.29 g/mol [2]

MDL Number MFCDO01922177 [2]

i o Presumed to be a liquid or a
Physical Description ) ) Inferred
low-melting solid

- Expected to be soluble in
Solubility ] Inferred
common organic solvents

Hazard Irritant [2]

History and Discovery

There is no readily available information in published scientific literature or patents detailing the
initial discovery and historical development of 4-Butoxy-3-ethoxybenzaldehyde. The
scientists or research groups responsible for its first synthesis are not documented in the public
domain. Its existence is primarily noted in chemical supplier catalogs and databases.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Butoxy-3-
ethoxybenzaldehyde is not available in the searched literature, a plausible and widely used
method for preparing such di-alkoxy benzaldehydes is through a sequential Williamson ether
synthesis.[3][4][5] This would typically start from a dihydroxybenzaldehyde precursor.

Proposed Synthetic Pathway

A logical synthetic route would commence with 3,4-dihydroxybenzaldehyde (protocatechuic
aldehyde) and proceed via a two-step alkylation. To achieve selective alkylation, a protecting
group strategy might be necessary, or the reaction conditions could be optimized to favor
mono-alkylation at one of the hydroxyl groups before proceeding to the second alkylation.
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A more direct, albeit potentially lower-yielding in the absence of optimization, approach would
be a sequential one-pot synthesis.

Proposed Synthesis of 4-Butoxy-3-ethoxybenzaldehyde

Starting Material Step 1: Ethylation

Step 2: Butylation

Click to download full resolution via product page

Caption: Proposed Williamson Ether Synthesis Pathway.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar alkoxy
benzaldehydes and has not been specifically validated for 4-Butoxy-3-ethoxybenzaldehyde.

Step 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde

» To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone
or DMF), add a slight molar excess of a weak base (e.g., potassium carbonate).
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e Add one equivalent of an ethylating agent (e.g., ethyl bromide or diethyl sulfate) dropwise at
room temperature.

» Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).

» Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under
reduced pressure.

» Purify the crude product, likely through column chromatography or recrystallization, to isolate
3-ethoxy-4-hydroxybenzaldehyde.

Step 2: Synthesis of 4-Butoxy-3-ethoxybenzaldehyde

o Dissolve the 3-ethoxy-4-hydroxybenzaldehyde intermediate in a polar aprotic solvent (e.g.,
DMF).

¢ Add a slight molar excess of a base (e.g., potassium carbonate).
e Add one equivalent of a butylating agent (e.g., n-butyl bromide) dropwise.
e Heat the reaction mixture and monitor by TLC.

 After the reaction is complete, perform an aqueous workup by partitioning the mixture
between water and an organic solvent (e.g., ethyl acetate).

» Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it
under reduced pressure.

 Purify the final product by column chromatography to obtain 4-Butoxy-3-
ethoxybenzaldehyde.

Spectroscopic Characterization (Predicted)

No experimental spectral data for 4-Butoxy-3-ethoxybenzaldehyde has been found in the
searched literature. However, the expected spectral characteristics can be predicted based on
its structure and data from analogous compounds.
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Technique

Predicted Key Features

1H NMR

- Aldehyde proton (CHO) singlet around 6 9.8-
10.0 ppm.- Aromatic protons on the
trisubstituted ring, likely appearing as a set of
multiplets or doublets between & 6.9 and 7.5
ppm.- Methylene protons of the butoxy and
ethoxy groups adjacent to the oxygen atoms (O-
CHz) appearing as triplets around 4 4.0-4.2
ppm.- Other methylene and methyl protons of

the alkyl chains appearing further upfield.

13C NMR

- Carbonyl carbon (C=0) signal around & 190-
195 ppm.- Aromatic carbons, with those
attached to oxygen appearing at higher
chemical shifts (deshielded).- Alkoxy carbon

signals in the upfield region.

- Strong C=0 stretching vibration characteristic
of an aldehyde, expected around 1680-1700
cm~1.- C-H stretching of the aldehyde group,
typically two weak bands around 2720 and 2820
cm~1.- Aromatic C=C stretching vibrations in the
1450-1600 cm~1 region.- C-O stretching

vibrations for the ether linkages.

Mass Spec.

- Amolecular ion peak (M*) at m/z = 222.-
Fragmentation patterns corresponding to the
loss of the butoxy and ethoxy groups, as well as

the aldehyde functionality.
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Expected Spectroscopic Data Interpretation

4-Butoxy-3-ethoxybenzaldehyde Structure
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Caption: Predicted Spectroscopic Correlations.

Applications in Drug Development

There is currently no specific information available in the public domain linking 4-Butoxy-3-
ethoxybenzaldehyde to any drug development programs or describing its interaction with
specific signaling pathways. As a substituted benzaldehyde, it could hypothetically serve as a
scaffold or intermediate for the synthesis of compounds with potential biological activity.
However, without experimental data, any discussion of its role in drug development remains

speculative.
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Conclusion

4-Butoxy-3-ethoxybenzaldehyde is a chemical compound for which there is a significant lack
of detailed scientific literature. While its basic chemical identity is known, its history, a validated
synthetic protocol with quantitative data, and its applications, particularly in the realm of drug
development, are not documented. The information presented in this guide is largely based on
inference from the chemistry of analogous compounds. Further research and publication are
necessary to fully elucidate the properties and potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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